Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with a 2-sulfanyl group at position 2, a methyl carboxylate group at position 7, and a (2-chlorophenyl)methyl moiety at position 3.
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-23-16(22)10-6-7-12-14(8-10)19-17(24)20(15(12)21)9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUGMIVGHLKGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, a compound with the CAS number 361150-59-6, belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
The molecular formula of the compound is with a molecular weight of 360.81 g/mol. The structure includes a quinazoline core substituted with a chlorophenyl group and a sulfanyl moiety, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | |
| Escherichia coli | 0.004 mg/mL | |
| Bacillus cereus | 0.008 mg/mL | |
| Enterobacter cloacae | 0.004 mg/mL |
The compound exhibited MIC values lower than traditional antibiotics like ampicillin, indicating its potential as an effective antibacterial agent.
Antifungal Activity
In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. Studies suggest that it can inhibit the growth of various fungi.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.006 mg/mL | |
| Aspergillus flavus | 0.008 mg/mL | |
| Trichophyton rubrum | 0.004 mg/mL |
The antifungal activity is noteworthy, especially against strains like Candida albicans, which is a significant pathogen in immunocompromised individuals.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits potent antibacterial and antifungal properties, it also shows varying degrees of cytotoxicity against different cancer cell lines.
Table 3: Cytotoxicity Data
These findings suggest that while the compound has therapeutic potential, further studies are necessary to assess its safety and efficacy in vivo.
The mechanism behind the biological activity of this compound likely involves the inhibition of key bacterial enzymes or disruption of cellular membranes in fungi. Molecular docking studies have indicated strong binding affinities to target sites in bacterial and fungal cells, which could explain its potent activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 3
The quinazoline scaffold allows for significant modulation of biological and chemical properties through substitution at position 3. Below is a comparative analysis of key analogs:
Key Observations:
- Solubility : Hydroxyethyl and oxolan substituents introduce polar functional groups, favoring aqueous solubility but reducing membrane permeability .
- Stability : The discontinued status of the hydroxyethyl analog () suggests challenges in synthesis or shelf-life, possibly due to oxidation or hydrolysis of the thiol group.
Functional Group Contributions
- 2-Sulfanyl Group : Present in all analogs, this group is critical for metal coordination or disulfide bond formation, which may influence enzymatic inhibition (e.g., kinase or protease targets).
- Methyl Carboxylate : The ester group at position 7 enhances metabolic stability compared to free carboxylic acids, as seen in related pharmaceuticals .
Structural Data and Computational Insights
Implications for Drug Development
The target compound’s structural features position it as a candidate for central nervous system (CNS) targets or antimicrobial applications, whereas polar analogs (e.g., oxolan-substituted) may be better suited for peripheral targets requiring high solubility. Further pharmacokinetic studies are needed to validate these hypotheses.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution of the thiol group in Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (precursor) with 2-chlorobenzyl bromide. Key steps include:
- Using Cs₂CO₃ as a base in DMF to deprotonate the thiol group, facilitating alkylation .
- Reaction optimization: Higher yields (94%) are achieved by maintaining anhydrous conditions, stirring at 50–60°C for 12 hours, and acidifying with HCl to precipitate the product .
- Purity validation: Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for confirming its structural identity?
- ¹H/¹³C NMR : Assign signals for the 2-chlorobenzyl group (δ 4.5–5.0 ppm for CH₂, aromatic protons at δ 7.2–7.5 ppm) and the ester carbonyl (δ 165–170 ppm) .
- FT-IR : Confirm the presence of thioether (C–S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₄ClN₂O₃S) .
Q. How can researchers assess its stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the ester group) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for shelf-life prediction .
Advanced Research Questions
Q. What strategies resolve contradictions in computational vs. experimental structural data?
- X-ray Crystallography : Resolve bond angle discrepancies (e.g., C10–C11–H11A = 109.6° vs. DFT-predicted 110.2°) by refining crystallographic models with software like SHELXL .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to validate electronic effects of the 2-chlorophenyl group on quinazoline ring planarity .
Q. How can its inhibitory activity against soluble epoxide hydrolase (sEH) be systematically evaluated?
- In Vitro Assays : Use recombinant human sEH enzyme and fluorescent substrate (e.g., PHOME). Measure IC₅₀ values via fluorescence quenching (λₑₓ = 330 nm, λₑₘ = 465 nm) .
- SAR Studies : Synthesize analogs (e.g., replacing 2-chlorophenyl with 4-trifluoromethylbenzyl) to assess substituent effects on potency .
Q. What catalytic systems improve regioselectivity in quinazoline functionalization?
- Palladium Catalysis : Use Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling at the C6/C8 positions. Optimize solvent (dioxane/water) and base (K₂CO₃) for >80% yield .
- Reductive Cyclization : Apply Pd/C with formic acid to reduce nitro intermediates to amine precursors, enabling cyclization to the quinazoline core .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
